Morpholinium tetrafluoroborate

Description

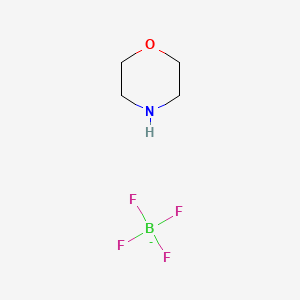

Structure

2D Structure

Properties

CAS No. |

19585-43-4 |

|---|---|

Molecular Formula |

C4H9BF4NO- |

Molecular Weight |

173.93 g/mol |

IUPAC Name |

morpholine;tetrafluoroborate |

InChI |

InChI=1S/C4H9NO.BF4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;/q;-1 |

InChI Key |

WTVDFRIZIJUKCC-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1COCCN1 |

Origin of Product |

United States |

Synthesis and Methodological Approaches for Morpholinium Tetrafluoroborate Preparation

Established Synthetic Pathways for Morpholinium Tetrafluoroborate (B81430)

The synthesis of morpholinium tetrafluoroborate can be achieved through several established chemical routes. These methods primarily involve the reaction of a base, morpholine (B109124), with a strong acid, tetrafluoroboric acid, or the use of a salt metathesis reaction with ammonium (B1175870) tetrafluoroborate.

The most direct synthesis of this compound involves the acid-base neutralization reaction between morpholine and tetrafluoroboric acid. thieme-connect.deatamankimya.com Morpholine, a heterocyclic amine, acts as a base, while tetrafluoroboric acid provides the tetrafluoroborate anion. atamankimya.com The reaction is typically carried out in a suitable solvent, and the resulting salt is then isolated.

The general reaction is as follows:

O(CH₂CH₂)₂NH + HBF₄ → [O(CH₂CH₂)₂NH₂]⁺[BF₄]⁻

Detailed procedural steps often involve the careful, portion-wise addition of tetrafluoroboric acid to a cooled solution of morpholine to control the exothermic nature of the reaction. thieme-connect.de The choice of solvent is crucial and can influence the yield and purity of the final product.

An alternative pathway for the synthesis of this compound involves a reaction with ammonium tetrafluoroborate. kiche.or.krresearchgate.net This method can be particularly useful when direct handling of highly corrosive tetrafluoroboric acid is to be avoided. In one described procedure, N-alkyl-N-methylmorpholinium bromide is reacted with ammonium tetrafluoroborate in acetonitrile. kiche.or.kr The mixture is stirred for an extended period, leading to the formation of the desired this compound and ammonium bromide as a byproduct, which can be removed by filtration. kiche.or.kr

Another approach involves the reaction of morpholine with ammonium tetrafluoroborate, which can also yield this compound. researchgate.net The reaction conditions, such as temperature and solvent, are critical parameters that need to be optimized for efficient conversion and product isolation.

Crystal Growth Techniques for High-Purity this compound

Obtaining high-purity single crystals of this compound is essential for certain applications, such as X-ray crystallography and studies of its physical properties. The primary techniques employed for this purpose are slow evaporation and recrystallization.

The slow evaporation technique is a widely used method for growing single crystals from a solution. ijera.comrsc.org For this compound, a saturated solution of the synthesized salt is prepared in a suitable solvent. ijera.com The choice of solvent is critical, as its evaporation rate directly influences the crystal growth process. rsc.org The solution is left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of days to weeks. ijera.comrsc.org This gradual increase in solute concentration leads to the formation of well-defined, high-quality single crystals. rsc.org

Recrystallization is a fundamental purification technique used to enhance the purity of the synthesized this compound and to obtain crystalline material. kiche.or.kr The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the this compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified crystals can then be collected by filtration. The process can be repeated to achieve higher purity. kiche.or.kr

Preparation of Modified this compound Derivatives

The morpholinium cation can be chemically modified to create a range of derivatives with tailored properties. These modifications often involve the introduction of various functional groups onto the morpholine ring or the nitrogen atom.

For instance, N-alkyl-N-methylmorpholinium tetrafluoroborates have been synthesized. kiche.or.kr The synthesis starts with the preparation of N-alkyl-N-methylmorpholinium bromide, which is then subjected to an ion exchange reaction with ammonium tetrafluoroborate to yield the desired tetrafluoroborate salt. kiche.or.kr

Another example is the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylthis compound. This compound is prepared by treating 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) chloride with lithium or silver tetrafluoroborate. nih.gov This derivative has been investigated as a coupling reagent in peptide synthesis. nih.gov

Furthermore, aminodifluorosulfinium tetrafluoroborate salts, including a morpholino-substituted derivative, have been prepared and studied as deoxofluorinating reagents. acs.org The synthesis of morpholinodifluorosulfinium tetrafluoroborate involves the reaction of morpholino sulfur trifluoride with appropriate reagents. acs.org These derivatives demonstrate the versatility of the morpholine scaffold in creating functionalized tetrafluoroborate salts.

Crystallographic and Structural Investigations of Morpholinium Tetrafluoroborate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been the primary method for elucidating the three-dimensional atomic arrangement of morpholinium tetrafluoroborate (B81430) across a range of temperatures. These studies have successfully characterized its various structural phases, from its room-temperature configuration to its low-temperature superstructures.

At ambient temperatures, morpholinium tetrafluoroborate crystallizes in the orthorhombic system. researchgate.netnih.gov The specific space group is identified as Pnam (an alternative setting of Pnma). researchgate.net This room-temperature phase is composed of morpholinium cations, [C4H10NO]+, and tetrafluoroborate anions, [BF4]−. researchgate.net The structure at this temperature is isostructural with morpholinium hydrogensulfate. nih.gov

Table 1: Crystallographic Data for this compound at Room Temperature (290 K)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnam |

Data sourced from studies on its Phase I structure. researchgate.net

Upon cooling, this compound undergoes two significant structural phase transformations. researchgate.netnih.gov The first is a second-order transition occurring at approximately 153 K, leading to an incommensurately modulated phase (Phase II). researchgate.netnih.gov The second is a first-order transition at around 117-118 K (on heating) or 124-126 K (on cooling), resulting in a commensurate threefold superstructure (Phase III). researchgate.netnih.govnih.gov

Diffraction data have been collected at numerous temperatures to characterize these phases:

Phase I (290 K, 240 K, 180 K, 160 K): The compound maintains the orthorhombic Pnam space group. researchgate.net

Phase II (130 K): Below 153 K, the crystal enters an incommensurately modulated phase. researchgate.netnih.gov This phase is centrosymmetric and is described by the orthorhombic superspace group Pnam(σ100)00s. researchgate.netnih.govresearchgate.net At 130 K, the modulation wavevector is q = (σ1, 0, 0) with σ1 ≈ 0.42. researchgate.netnih.gov

Phase III (110 K, 80 K): Below approximately 124 K, the compound transitions to a threefold superstructure. researchgate.netnih.gov This low-temperature phase possesses the acentric but non-ferroelectric space group P212121. researchgate.netnih.gov The crystal structure in this phase, determined at 80 K, contains ordered BF4− tetrahedral units. nih.gov

Table 2: Temperature-Dependent Crystallographic Phases of this compound

| Temperature (K) | Phase | Crystal System | Space Group | Key Features |

|---|---|---|---|---|

| 290, 240, 180, 160 | I | Orthorhombic | Pnam | Disordered [BF4]⁻ anions researchgate.netnih.gov |

| 130 | II | Orthorhombic | Pnam(σ100)00s | Incommensurately modulated researchgate.netnih.gov |

The composition of the asymmetric unit changes during the phase transitions. In the room-temperature Pnma phase, the asymmetric unit has a multiplicity of Z'=1. nih.gov However, in the low-temperature phase at 80 K (space group P212121), the asymmetric unit is larger, consisting of three distinct morpholinium cations and three tetrafluoroborate anions (Z' = 3). nih.govnih.gov In this ordered low-temperature structure, the morpholinium cations adopt a stable chair conformation. nih.gov

The crystal structure of this compound is stabilized by a network of hydrogen bonds. The morpholinium cations form one-dimensional chains through hydrogen bonding. researchgate.netnih.govnih.gov These chains are further interconnected with the tetrafluoroborate anions via N–H⋯F hydrogen bonds. nih.govnih.gov

In the low-temperature phase (80 K), two primary types of hydrogen bonds are observed:

N–H⋯O bonds: These interactions occur between adjacent morpholinium cations, forming zigzag chains. nih.gov

N–H⋯F bonds: These bonds link the N-H protons of the morpholinium cations to the fluorine atoms of the BF4− anions. nih.govnih.gov

The geometry of these hydrogen bonds differs between distinct layers within the crystal structure. nih.govnih.gov

Table 3: Hydrogen-Bond Geometry (Å, °) in this compound at 80 K

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1C⋯F2 | 0.92 | 1.96 | 2.742 (2) | 142 |

| N1—H1D⋯O3(i) | 0.92 | 1.96 | 2.857 (2) | 164 |

| N2—H2C⋯F8 | 0.92 | 1.96 | 2.799 (2) | 151 |

| N2—H2D⋯O2(ii) | 0.92 | 1.95 | 2.842 (2) | 164 |

| N3—H3C⋯F9 | 0.92 | 1.96 | 2.742 (2) | 141 |

Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) -x+1, y-1/2, -z+1/2. Data extracted from Owczarek et al. (2008). nih.gov

A key feature of the room-temperature phase (Phase I) of this compound is the significant orientational disorder of the [BF4]− anions. researchgate.netnih.govresearchgate.net These tetrafluoroborate anions are dynamically disordered and accommodated within cavities formed by the surrounding morpholinium cations. nih.govnih.gov To accurately model the crystal structure in this phase, the [BF4]− anion has been described as a pseudo-rigid body distributed over four different orientations. researchgate.net This disorder is resolved in the low-temperature phase (Phase III), which contains ordered BF4− tetrahedral units. nih.gov The transition mechanism is not a simple order-disorder type; instead, it involves the morpholinium cations distorting at low temperatures to optimize interactions with one specific orientation of the anion, effectively forcing it into an ordered state. nih.govresearchgate.net

Neutron Diffraction Studies

A review of the scientific literature did not yield specific neutron diffraction studies focused on this compound. Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. Due to the nature of the interaction between neutrons and atomic nuclei, this method is particularly sensitive to the positions of light atoms, such as hydrogen.

For a hydrogen-bonded system like this compound, neutron diffraction could provide precise locations of the hydrogen atoms within the morpholinium cation and in the N—H⋯F hydrogen bonds. This information would offer deeper insights into the hydrogen bonding network that plays a crucial role in the structural arrangement and phase transitions of the compound.

Electron Diffraction Studies

Dedicated electron diffraction studies on this compound have not been identified in the surveyed literature. Electron diffraction is a valuable technique for the structural analysis of materials, especially for very small crystals that may not be suitable for single-crystal X-ray diffraction. It can be used to determine unit cell parameters, space group symmetry, and even solve complete crystal structures from sub-micrometer-sized crystals.

Given that this compound is available in microcrystalline powder form, electron diffraction could potentially be employed for its structural characterization. Techniques such as selected area electron diffraction (SAED) or three-dimensional electron diffraction (3D ED) could be utilized to analyze individual nanocrystals and provide complementary structural information to that obtained from X-ray diffraction.

Phase Transition Phenomena in Morpholinium Tetrafluoroborate

Identification and Characterization of Phase Transitions

Morpholinium tetrafluoroborate (B81430), upon cooling, undergoes two distinct and reversible structural phase transformations. researchgate.netnih.gov These transitions have been identified and characterized using techniques such as differential scanning calorimetry, dilatometric measurements, and single-crystal X-ray diffraction. researchgate.netnih.gov

Second-Order Phase Transition (e.g., at 153 K / 158 K)

The initial phase transition from the high-temperature Phase I is a second-order transformation that occurs at approximately 153 K or 158 K. researchgate.netnih.govnih.gov This continuous phase transition marks the entry into an incommensurately modulated phase, referred to as Phase II. researchgate.netresearchgate.net At room temperature, the compound exists in an orthorhombic space group, Pnam, with orientationally disordered tetrafluoroborate ([BF₄]⁻) anions. researchgate.netresearchgate.net The transition to Phase II is driven by the ordering of these anions and associated displacements of the morpholinium cations. nih.govresearchgate.net

First-Order Phase Transition (e.g., at 117/118 K / 124/126 K)

Upon further cooling, the compound undergoes a first-order phase transition. researchgate.net This transition is observed at temperatures ranging from 117/118 K (cooling/heating) to 124/126 K (heating/cooling). researchgate.netnih.govnih.gov This discontinuous transformation marks the transition from the incommensurate Phase II to a commensurate threefold superstructure, known as Phase III. researchgate.netresearchgate.net The low-temperature Phase III possesses an acentric but non-ferroelectric space group, P2₁2₁2₁. nih.govresearchgate.net

Reversibility of Phase Transitions

Both phase transitions observed in Morpholinium tetrafluoroborate are reversible. nih.gov This has been confirmed through differential scanning calorimetry, which shows corresponding thermal events upon both heating and cooling cycles. nih.gov

| Transition | Type | Temperature (K) | Phases Involved |

| Transition I | Second-Order | ~153 researchgate.netnih.govresearchgate.net / 158 nih.gov | Phase I ↔ Phase II |

| Transition II | First-Order | ~117/118 (cooling/heating) researchgate.netnih.govresearchgate.net / 124/126 (heating/cooling) nih.gov | Phase II ↔ Phase III |

Structural Changes Associated with Phase Transitions

The phase transitions are fundamentally linked to significant rearrangements in the crystal lattice, primarily involving the ordering of the tetrafluoroborate anions and the response of the morpholinium cations which are linked in one-dimensional hydrogen-bonded chains. researchgate.netresearchgate.net

Formation of Incommensurate Phase (Phase II)

Below the second-order transition temperature of ~153 K, the crystal structure transforms into an incommensurately modulated phase (Phase II). researchgate.netnih.gov In this phase, the periodic structure of the crystal is distorted by a modulation wave that has a wavelength that is not a rational multiple of the basic lattice parameters. researchgate.netresearchgate.net This modulation involves the orientational ordering of the [BF₄]⁻ anions, which are disordered in Phase I, correlated with displacements and deformations of the morpholinium cations. nih.govresearchgate.net The proposed mechanism for this transition suggests that at lower temperatures, the morpholinium cations adjust their conformation to optimize interactions with one specific orientation of the tetrafluoroborate anion, thereby forcing the [BF₄]⁻ group into that orientation. nih.govresearchgate.net

The complex symmetry of the incommensurately modulated Phase II is described using the formalism of superspace groups. The symmetry is identified as the orthorhombic superspace group Pnam(σ₁00)00s. researchgate.netnih.govresearchgate.net The incommensurate modulation wavevector q is found to be along the a-axis. researchgate.net

| Parameter | Value | Temperature |

| Superspace Group | Pnam(σ₁00)00s researchgate.netnih.govresearchgate.net | 130 K |

| Modulation Wavevector (q) | (σ₁, 0, 0) | 130 K |

| σ₁ | 0.4126 researchgate.net or 0.42193(12) nih.govresearchgate.net | 130 K |

Modulated Orientational Ordering of Anions

Upon cooling below approximately 153 K, this compound enters an incommensurately modulated phase (Phase II). A key feature of this phase is the modulated orientational ordering of the [BF₄]⁻ anions researchgate.netnih.gov. In the higher temperature Phase I, the anions are dynamically disordered over several orientations nih.gov. In Phase II, this disorder evolves into a modulated structure where the preferred orientation of the [BF₄]⁻ anions varies periodically throughout the crystal lattice. This modulation is incommensurate, meaning its wavelength is not a simple integer multiple of the underlying lattice parameters. This phenomenon represents a transitional state between the high-temperature dynamic disorder and the low-temperature complete order researchgate.net.

Modulated Distortions and Displacements of Cations

The phase transition into the incommensurate phase is not solely an anion-driven phenomenon. It also involves correlated modulated distortions and displacements of the morpholinium ([C₄H₁₀NO]⁺) cations researchgate.netnih.gov. A structural model for this phase indicates that the morpholinium ions dynamically alter their conformation and position to accommodate the changing orientation of the neighboring [BF₄]⁻ anions researchgate.net. This cooperative movement is crucial for optimizing the intermolecular interactions, particularly the hydrogen bonds, within the crystal as a function of the modulation researchgate.net.

Evolution to Commensurate Phase / Threefold Superstructure (Phase III)

A second, first-order phase transition occurs upon further cooling to between 117 K and 126 K nih.govresearchgate.net. This "lock-in" transition marks the evolution from the incommensurately modulated Phase II to a fully ordered, commensurate phase known as Phase III researchgate.net. This low-temperature phase is characterized by the formation of a threefold superstructure, where the unit cell is enlarged, particularly along one crystallographic axis, relative to the basic structure of Phase I nih.govresearchgate.net. In this phase, the [BF₄]⁻ anions become fully ordered nih.gov.

Acentric Space Group Analysis

The threefold superstructure of Phase III possesses the acentric (non-centrosymmetric) space group P2₁2₁2₁ researchgate.netnih.gov. The transition from the centrosymmetric Pnam space group of Phase I and the centrosymmetric superspace group Pnam(σ100)00s of Phase II to the acentric P2₁2₁2₁ is significant because the loss of a center of symmetry allows for a fully ordered crystal structure researchgate.net. Despite being acentric, a characteristic often associated with ferroelectricity, this compound does not develop ferroelectric properties in Phase III researchgate.netnih.gov.

Lattice Parameter Changes

The formation of the threefold superstructure in Phase III is clearly evidenced by significant changes in the lattice parameters. The most notable change is an approximate tripling of the b lattice parameter compared to the high-temperature phase nih.gov. This structural transformation accommodates the complete ordering of the morpholinium cations and tetrafluoroborate anions.

| Phase | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|

| I | 160 | Pnam | 8.102 | 9.569 | 9.585 | Szklarz et al., 2009 |

| III | 80 | P2₁2₁2₁ | 8.106 | 28.572 | 9.417 | nih.gov |

Note: The axes are defined differently between the high-temperature and low-temperature structures. The tripling occurs along the direction corresponding to the original b-axis, which becomes the c-axis in the low-temperature setting presented here.

Role of Hydrogen Bonding in Phase Transition Mechanisms

Hydrogen bonding plays a pivotal role in the phase transition mechanisms of this compound. The crystal structure is stabilized by a network of hydrogen bonds, primarily N–H···F interactions between the morpholinium cations and the tetrafluoroborate anions, as well as N–H···O bonds that form chains of morpholinium cations nih.gov. The dynamical properties and the sequence of phase transitions are largely determined by this hydrogen bond system. As the temperature decreases, the system seeks to optimize these hydrogen-bonding interactions. The conformational changes in the cation and the ordering of the anion are cooperative processes mediated by these bonds, leading to the observed structural transformations researchgate.net.

Mechanisms of Phase Transitions

The mechanism driving the phase transitions in this compound is more complex than a simple order-disorder model. It is a displacive mechanism where the cations and anions are cooperatively rearranged researchgate.net.

At high temperatures (Phase I), thermal energy allows for significant dynamic and orientational disorder of the [BF₄]⁻ anions nih.gov. Upon cooling into Phase II, the system attempts to achieve a more stable, lower-energy state by optimizing the hydrogen-bonding network. This leads to the morpholinium cations distorting and shaping themselves around the tetrafluoroborate anions researchgate.netnih.gov. The competing interactions and packing forces prevent a simple ordered structure from forming, resulting instead in the incommensurately modulated phase where ionic conformations and orientations vary continuously through the crystal researchgate.net.

The final "lock-in" transition to the commensurate Phase III at a lower temperature represents the ultimate energetic compromise. The structure settles into a stable, long-range ordered arrangement with a threefold superstructure and the acentric space group P2₁2₁2₁ researchgate.netnih.gov. This allows for the complete ordering of the [BF₄]⁻ anions and a static, optimized hydrogen bond network nih.gov. Studies have shown that the transition entropy is not solely explained by changes in configurational entropy (the ordering of the anions), indicating that other factors, such as conformational changes in the cations, play a major role in driving the transitions researchgate.netnih.gov.

Cation-Anion Interaction Optimization Hypothesis

A key hypothesis for the mechanism driving the phase transitions in this compound centers on the optimization of interactions between the morpholinium cation ([C4H10NO]+) and the tetrafluoroborate anion ([BF4]−) researchgate.netresearchgate.netnih.gov. At higher temperatures, specifically in Phase I, the [BF4]− anions are orientationally disordered and are situated within cavities formed by four surrounding morpholinium cations researchgate.netnih.gov.

As the temperature decreases, the imperative to minimize the system's energy through more favorable electrostatic interactions becomes dominant. The proposed mechanism suggests that the flexible morpholinium cations begin to adapt their conformation to better fit one of the possible orientations of the [BF4]− anion researchgate.netresearchgate.net. This conformational adjustment of the cation effectively "shapes" the cavity around the anion, thereby promoting a specific orientation of the [BF4]− group to optimize the cation-anion interactions researchgate.netresearchgate.netnih.gov. This process leads to a modulated orientational ordering of the [BF4]− anions, which is accompanied by modulated distortions and displacements of the morpholinium ions themselves researchgate.netnih.gov. The hydrogen bonds between the morpholinium cation and the tetrafluoroborate anion play a crucial role in this process nih.gov.

Distinction from Pure Order-Disorder Transitions

The phase transitions observed in this compound are considered to be fundamentally different from pure order-disorder transitions researchgate.netresearchgate.netnih.gov. In a classic order-disorder transition, the atoms or molecules involved randomly occupy sites in a high-temperature, disordered phase. As the temperature is lowered, they settle into a more ordered arrangement without significant displacement of other parts of the structure aps.org.

However, in this compound, the transition is not merely a result of the [BF4]− anions settling into an ordered state from a disordered one. Instead, it involves a cooperative mechanism where the morpholinium cations actively participate by changing their conformation researchgate.netresearchgate.net. This active role of the cation, which adapts its shape to optimize the interaction with the anion, distinguishes it from a simple ordering process researchgate.netresearchgate.netnih.gov. This mechanism suggests a more complex interplay between the constituent ions rather than the passive ordering of one component within a rigid framework of the other.

Configurational Entropy Considerations

Investigations into the configurational entropy of this compound provide further evidence for the unique nature of its phase transitions researchgate.netresearchgate.net. The difference in configurational entropy between the disordered (Phase I) and the incommensurate (Phase II) phases has been calculated based on structural models. These calculations reveal that the change in configurational entropy is significantly smaller than the experimentally measured transition entropy researchgate.netresearchgate.netnih.gov.

This discrepancy indicates that the order-disorder contribution to the total entropy of the transition is only a minor component researchgate.netnih.gov. If the transition were a pure order-disorder type, the change in configurational entropy would be expected to be the dominant factor. The fact that it is not suggests that other factors, such as conformational changes in the morpholinium cation, play a more substantial role in driving the phase transitions researchgate.netnih.gov. This finding supports the hypothesis of a mechanism based on cation-anion interaction optimization rather than a simple ordering of the anionic groups researchgate.netresearchgate.net.

Spectroscopic Characterization and Vibrational Analysis of Morpholinium Tetrafluoroborate

Infrared (FT-IR) Spectroscopy: Probing the Molecular Vibrations

Infrared spectroscopy has been a pivotal technique in the characterization of morpholinium tetrafluoroborate (B81430), providing a window into the vibrational landscape of the molecule. Analysis of the FT-IR spectra allows for the precise identification of functional groups and a thorough understanding of their vibrational modes.

Identification of Functional Groups

The FT-IR spectrum of morpholinium tetrafluoroborate is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The morpholinium cation ([C₄H₁₀NO]⁺) exhibits characteristic bands for the N-H, C-H, C-O, and C-N bonds. The tetrafluoroborate anion ([BF₄]⁻), a tetrahedral species, also displays distinct vibrational modes.

Key functional groups and their corresponding vibrational regions are summarized in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3200 |

| C-H | Stretching | 3000 - 2800 |

| C-O | Stretching | 1100 - 1000 |

| C-N | Stretching | 1200 - 1100 |

| B-F | Stretching | 1100 - 1000 |

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the crystalline environment.

Analysis of Vibrational Modes

A deeper analysis of the FT-IR spectrum reveals the specific vibrational modes associated with the morpholinium cation and the tetrafluoroborate anion. The stretching and bending vibrations of the various bonds provide a detailed fingerprint of the compound.

Morpholinium Cation:

N-H Stretching: The bands in the high-frequency region are attributed to the stretching vibrations of the N-H groups of the morpholinium cation. The presence of multiple bands in this region suggests the involvement of the N-H groups in hydrogen bonding of varying strengths with the fluorine atoms of the tetrafluoroborate anion and the oxygen atom of an adjacent morpholinium cation.

C-H Stretching: The bands observed in the 3000-2800 cm⁻¹ range correspond to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the morpholine (B109124) ring.

Ring Vibrations: The complex fingerprint region of the spectrum contains numerous bands associated with the ring stretching and deformation modes of the morpholinium cation, including C-C, C-N, and C-O stretching and bending vibrations.

Tetrafluoroborate Anion:

The [BF₄]⁻ anion, possessing Td symmetry in its free state, has four fundamental vibrational modes. However, in the crystalline environment of this compound, the symmetry of the anion can be lowered, leading to the splitting of degenerate modes and the appearance of otherwise IR-inactive modes. The strong absorptions in the 1100-1000 cm⁻¹ region are characteristic of the asymmetric stretching vibrations of the B-F bonds.

Raman Spectroscopy (FT-Raman): A Complementary Vibrational Perspective

While specific FT-Raman spectroscopic data for this compound is not extensively detailed in the available literature, the principles of Raman spectroscopy indicate that it would provide complementary information to the FT-IR data.

Complementary Vibrational Analysis

Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of a molecule. Therefore, it is an excellent tool for studying the symmetric vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

For this compound, FT-Raman spectroscopy would be expected to provide valuable insights into:

Symmetric Vibrations: The symmetric stretching vibrations of the C-C and C-O bonds within the morpholinium ring, as well as the symmetric stretching mode of the tetrafluoroborate anion, would likely be prominent in the Raman spectrum.

Low-Frequency Modes: Lattice vibrations and other low-frequency modes, which are often difficult to observe in FT-IR spectroscopy, can be more readily detected by Raman spectroscopy, providing information about the crystal lattice structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Elucidating Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in probing the dynamic processes occurring within the crystal structure of this compound. Both ¹H and ¹³C NMR studies offer insights into the molecular motions and dynamics of the morpholinium cation.

Molecular Motions and Dynamics in the Crystal

Temperature-dependent ¹H NMR studies have revealed significant information about the molecular motions within the crystal. The analysis of the second moment of the ¹H NMR line provides evidence for the reorientation of the morpholinium cations.

At room temperature, the morpholinium cations undergo complex molecular motions. As the temperature is lowered, these motions begin to freeze out, leading to changes in the NMR line shape and second moment. This is indicative of a phase transition within the crystal.

The dynamics of the morpholinium cation are complex and can be described as a combination of several types of motion, including:

Reorientation of the entire cation: The morpholinium cation as a whole can undergo reorientational jumps between different equilibrium positions within the crystal lattice.

Intramolecular motions: The morpholine ring can undergo conformational changes, such as chair-to-chair interconversion.

These dynamic processes are influenced by the hydrogen bonding network within the crystal, which connects the morpholinium cations to the tetrafluoroborate anions. The study of these molecular motions is crucial for understanding the mechanisms of the phase transitions observed in this compound at low temperatures.

Confirmation of Molecular Structure

The molecular structure of this compound is well-established, consisting of a morpholinium cation ([C₄H₁₀NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻). At room temperature, the compound crystallizes in the orthorhombic space group Pnam. The structure is characterized by one-dimensional chains of hydrogen-bonded morpholinium cations.

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool to confirm the presence of the distinct functional groups within the morpholinium cation and the tetrafluoroborate anion. The vibrational modes of the morpholinium cation are complex due to its various C-H, C-N, C-O, and N-H bonds. In contrast, the tetrafluoroborate anion, with its tetrahedral symmetry, exhibits characteristic vibrational modes.

Table 1: Expected Vibrational Modes of the Morpholinium Cation

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching | 3200-3000 |

| C-H stretching (asymmetric and symmetric) | 3000-2850 |

| CH₂ scissoring | 1470-1440 |

| C-N stretching | 1200-1000 |

| C-O-C stretching | 1150-1085 |

Table 2: Characteristic Vibrational Modes of the Tetrafluoroborate Anion

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Symmetric B-F stretching (ν₁) | ~770 |

| Asymmetric B-F stretching (ν₃) | ~1100-1030 |

| Symmetric F-B-F bending (ν₂) | ~355 |

The presence of bands in these regions in the FT-IR and Raman spectra of this compound would provide definitive confirmation of its molecular structure.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Electronic Structure Analysis

Analysis of the electronic structure of this compound via XPS involves the measurement of the binding energies of the core-level electrons of its constituent elements: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), boron (B 1s), and fluorine (F 1s). The binding energies are indicative of the chemical environment and the charge distribution within the ionic compound.

Based on studies of morpholinium-based ionic liquids, the following approximate binding energies can be expected:

C 1s: The carbon spectrum is expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms in the morpholinium ring. Carbons bonded to oxygen (C-O) will exhibit a higher binding energy than those bonded to nitrogen (C-N) and other carbons.

N 1s: The nitrogen peak will correspond to the positively charged nitrogen atom in the morpholinium cation.

O 1s: The oxygen peak arises from the ether linkage within the morpholinium ring.

B 1s and F 1s: The boron and fluorine peaks are characteristic of the tetrafluoroborate anion. The high electronegativity of fluorine results in a significant positive charge on the boron atom, leading to a relatively high binding energy for the B 1s electron.

Table 3: Expected Core-Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| C | 1s | 285 - 288 |

| N | 1s | ~402 |

| O | 1s | ~533 |

| B | 1s | ~193 |

Surface Compositional Insights

XPS is an invaluable tool for determining the surface elemental composition of a material. For this compound, XPS analysis would be expected to confirm the presence of carbon, nitrogen, oxygen, boron, and fluorine in stoichiometric ratios consistent with its chemical formula, [C₄H₁₀NO][BF₄].

Quantitative analysis of the peak areas in the XPS spectrum, corrected by relative sensitivity factors, allows for the determination of the atomic concentrations of each element on the surface of the sample. This analysis is crucial for verifying the purity of the material and ensuring the absence of surface contaminants. Any significant deviation from the expected stoichiometry could indicate the presence of impurities or surface degradation.

Computational and Theoretical Studies of Morpholinium Tetrafluoroborate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of Morpholinium Tetrafluoroborate (B81430). DFT calculations are employed to predict a wide range of molecular attributes by approximating the exchange-correlation energy, a key component of the total electronic energy. For complex systems like Morpholinium Tetrafluoroborate, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy researchgate.net. These calculations form the foundation for geometry optimization, vibrational analysis, and the exploration of the molecule's electronic landscape.

Geometry optimization is a computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, these calculations predict a structure characterized by a morpholinium cation ([C₄H₁₀NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻).

Theoretical predictions are validated by comparison with experimental data from X-ray crystallography. At room temperature, this compound crystallizes in an orthorhombic system with the space group Pnam researchgate.netnih.gov. Computational models accurately reproduce the key structural features observed experimentally, including the "chair" conformation of the morpholinium ring. The optimized geometry also elucidates the nature of the intermolecular forces, specifically the hydrogen bonds between the morpholinium cation and the tetrafluoroborate anion. The primary interaction is the N-H···F hydrogen bond, which plays a crucial role in the stability of the crystal lattice nih.gov.

Below is a table comparing selected theoretical bond lengths and angles with experimental data for a related compound, showcasing the accuracy of DFT methods.

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Value (Å/°) |

| Bond Lengths | C-N | 1.465 | 1.488 |

| C-O | 1.425 | 1.418 | |

| N-H | 1.021 | 0.920 | |

| Bond Angles | C-N-C | 111.5 | 110.2 |

| C-O-C | 110.8 | 111.4 | |

| H-N-H | 108.7 | 109.5 | |

| Note: Data presented is representative of typical results from DFT calculations on similar morpholinium salts for illustrative purposes. |

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.

The results of these calculations are instrumental in assigning the absorption bands observed in experimental vibrational spectra. For the morpholinium cation, distinct frequency ranges are associated with specific functional groups. For instance, the N-H stretching vibrations are typically predicted in the 3000–3500 cm⁻¹ region, while C-H stretching modes appear between 2200 and 2500 cm⁻¹ ijnc.ir. The calculated vibrational modes for the tetrafluoroborate anion also show characteristic frequencies. By comparing the computed frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure and providing insight into the strength of intermolecular interactions like hydrogen bonding.

The following table provides representative calculated vibrational frequencies and their assignments for key functional groups in the morpholinium cation, based on studies of similar compounds mkjc.in.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3125 | ν(N-H) | N-H asymmetric stretch |

| 3050 | ν(N-H) | N-H symmetric stretch |

| 2988 | ν(C-H) | CH₂ asymmetric stretch |

| 2870 | ν(C-H) | CH₂ symmetric stretch |

| 1460 | δ(CH₂) | CH₂ scissoring |

| 1332 | τ(CH₂) | CH₂ twisting |

| 1143 | ρ(CH₂) | CH₂ rocking |

| Note: These values are illustrative and based on DFT calculations of related morpholinium compounds. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties epfl.ch.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For morpholinium-containing compounds, DFT calculations have shown varying energy gaps depending on the counter-ion. For instance, the HOMO-LUMO gap for morpholinium perchlorate (B79767) has been calculated to be 6.38 eV, indicating significant stability mkjc.in. In another related compound, the gap was found to be 3.81 eV researchgate.net. This analysis reveals that the charge transfer interactions between the morpholinium cation (donor) and the tetrafluoroborate anion (acceptor) are key to its electronic behavior and optical properties.

| Parameter | Energy (eV) |

| HOMO | -8.72 |

| LUMO | -2.34 |

| Energy Gap (ΔE) | 6.38 |

| Note: The data is based on calculations for morpholinium perchlorate and serves as a representative example. mkjc.in |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within the molecule, where different colors represent different values of electrostatic potential.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These are generally located around the electronegative fluorine atoms of the [BF₄]⁻ anion and the oxygen atom of the morpholinium cation. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. These are found around the hydrogen atoms of the morpholinium cation, particularly the acidic protons attached to the nitrogen atom (N-H) researchgate.net. The MEP analysis visually confirms the locations of hydrogen bond donors and acceptors, providing a clear picture of the intermolecular interactions that govern the compound's structure.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

The table below shows representative second-order perturbation analysis results for key donor-acceptor interactions in a related morpholinium compound mkjc.in.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O1 | σ(C5-N2) | 3.86 | Intramolecular Hyperconjugation |

| LP(1) O1 | σ(C8-C9) | 4.23 | Intramolecular Hyperconjugation |

| LP(1) F(anion) | σ(N2-H3) | 25.10 | Intermolecular Hydrogen Bond |

| LP(1) F(anion) | σ(N2-H4) | 22.85 | Intermolecular Hydrogen Bond |

| Note: E(2) represents the stabilization energy. LP denotes a lone pair. Data is illustrative, based on morpholinium perchlorate. |

While specific studies applying Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis to this compound are not prominent in the surveyed literature, these are powerful theoretical tools for analyzing chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. The ELF value ranges from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores wikipedia.org. An ELF analysis of this compound would visually distinguish the core electrons of the C, N, O, B, and F atoms, the covalent C-H, C-N, C-O, and B-F bonds, and the lone pairs on the oxygen and fluorine atoms. It would provide a chemically intuitive map of the electron pair domains, consistent with VSEPR theory wikipedia.org.

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCIs) in real space mdpi.com. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Plots of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveal different types of interactions. For this compound, an RDG analysis would map the strong N-H···F hydrogen bonds as distinct, strong attractive interactions. It would also be capable of visualizing weaker van der Waals interactions and steric repulsions within the crystal lattice, providing a comprehensive picture of all the forces that contribute to its structural stability mdpi.comchemrxiv.org.

Topological Analysis of Hydrogen Bonds

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. At the low-temperature phase (80 K), the fundamental structure consists of morpholinium cations and tetrafluoroborate (BF₄⁻) anions linked through N—H⋯F hydrogen bonds nih.gov. These interactions are crucial in organizing the ions into specific arrangements.

Topological analysis reveals that the hydrogen-bonded morpholinium cations form chains that extend along the researchgate.net crystallographic direction nih.gov. The BF₄⁻ anions serve as the connecting units to these chains, creating a stable, three-dimensional network nih.gov. In the incommensurately modulated phase, which exists at a higher temperature than the fully ordered low-temperature phase, the nature of these hydrogen-bonded contacts is more complex. The conformations of the morpholinium cation and the orientations of the BF₄⁻ anion vary as a function of the modulation phase karazin.ua. This dynamic variability in hydrogen bonding is a key feature of the modulated structure, indicating a sophisticated interplay between the constituent ions that changes continuously throughout the crystal lattice.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in the reviewed literature, the technique is a powerful tool for understanding the behavior of ionic liquids and crystalline solids. MD simulations use force fields—sets of parameters that define the potential energy of a system of particles—to compute the trajectory of atoms and molecules over time. This methodology provides deep insights into the structure and dynamics of the ionic subsystem nih.gov.

For tetrafluoroborate-containing compounds, a crucial first step in any simulation is the development of an accurate force field for the BF₄⁻ anion that can reproduce its translational and spectral properties in a condensed phase nih.gov. Such simulations, once developed for this compound, could illuminate the dynamics of the disordered anions at room temperature and the cooperative motions involved in the phase transitions.

MD simulations on related tetrafluoroborate-based ionic liquids, such as N-butylpyridinium tetrafluoroborate ([BPy]BF₄), have been used to study the nanostructure and interactions of the ions, particularly at interfaces nih.govnih.gov. These studies show that cations and anions often form ordered, layered structures near surfaces, with ion density being significantly higher than in the bulk phase nih.gov. The orientation of the cations and their packing are influenced by temperature and the nature of the interacting surface nih.gov.

For this compound, analogous MD studies could provide a particle-level view of the orientational disorder of the BF₄⁻ anions within the cavities formed by the morpholinium cations at ambient conditions karazin.uaresearchgate.net. Furthermore, simulations could model the modulated distortions and displacements of the morpholinium ions that occur during the transition to the incommensurate phase, offering a dynamic picture that complements static crystallographic data karazin.uaresearchgate.net.

Based on the available scientific literature, the computational modeling of proton transfer reactions is not a reported area of study for this compound. The primary interactions governing its structure are the N—H⋯F hydrogen bonds and ionic forces. While proton transfer is a significant phenomenon in many hydrogen-bonded systems, particularly those involving stronger acids and bases like O—H⋯N, the specific chemistry of the morpholinium cation and tetrafluoroborate anion does not suggest that proton transfer is a primary mechanism influencing its phase behavior.

Thermodynamic Property Computations

The thermodynamic properties of this compound have been characterized both experimentally and computationally, with a focus on its sequential phase transitions. Differential scanning calorimetry experiments have identified two reversible phase transitions. The first occurs at approximately 153 K (or 158 K in another study), leading to an incommensurately modulated phase, and the second occurs around 117-118 K (or 124-126 K), resulting in a threefold superstructure in a non-centrosymmetric space group nih.govresearchgate.net.

| Transition | Temperature (Heating/Cooling) | Resulting Phase | Space Group |

|---|---|---|---|

| Phase I → Phase II | ~153 K / ~153 K | Incommensurately Modulated | Pnam(σ100)00s |

| Phase II → Phase III | ~117 K / ~118 K | Commensurate Superstructure | P2₁2₁2₁ |

Computational studies have been performed to calculate the change in configurational entropy associated with the phase transitions in this compound researchgate.net. At ambient temperature (Phase I), the BF₄⁻ anions are orientationally disordered karazin.uaresearchgate.net. The transition to the incommensurate phase (Phase II) involves a partial ordering of these anions. The difference in configurational entropy between the disordered and incommensurate phases has been computed directly from the structural models derived from diffraction data karazin.uaresearchgate.net.

A significant finding from these calculations is that the computed change in configurational entropy is substantially smaller than the total transition entropy measured experimentally researchgate.net. This indicates that a simple order-disorder model, which only considers the orientational states of the BF₄⁻ anion, is insufficient to fully describe the transition mechanism karazin.uaresearchgate.net.

Further analysis of the transition entropy supports a more complex mechanism for the phase transitions karazin.uaresearchgate.net. It is proposed that the transitions are not driven primarily by changes in configurational entropy. Instead, the mechanism involves a significant contribution from conformational changes within the morpholinium cations karazin.uaresearchgate.net.

According to this model, as the temperature is lowered, the morpholinium cations adapt their conformation to optimize the hydrogen bonding and van der Waals interactions with one specific orientation of the tetrafluoroborate anion karazin.uaresearchgate.net. This conformational adjustment effectively forces the BF₄⁻ anion into an ordered state karazin.ua. This mechanism, which is distinct from a pure order-disorder transition, explains why the order-disorder contribution is only a minor part of the total measured transition entropy karazin.uaresearchgate.net.

| Entropy Component | Finding | Implication |

|---|---|---|

| Configurational Entropy Change (Computed) | Much smaller than the total experimental transition entropy. researchgate.net | The phase transition is not a simple order-disorder phenomenon. |

| Other Contributions (e.g., Conformational) | Play a larger, more significant role in the phase transitions. karazin.uaresearchgate.net | The mechanism involves adaptation and distortion of the morpholinium cations to lock the anions into place. karazin.ua |

First and Second-Order Hyperpolarizability Computations (for NLO properties)

There are no publicly available scientific articles that report the computation of the first and second-order hyperpolarizability of this compound. The discovery of interesting nonlinear optical properties in various morpholinium salt crystals has prompted research into this class of materials. researchgate.net For instance, studies on other morpholinium derivatives, such as morpholinium perchlorate, have involved the computation of first and second-order hyperpolarizability to evaluate their NLO activity. mkjc.in However, similar detailed computational analyses for this compound are not present in the available literature.

Theoretical calculations of hyperpolarizability are crucial in screening materials for potential NLO applications. These computations, often employing Density Functional Theory (DFT), provide insights into the relationship between molecular structure and NLO response. The magnitude of the first hyperpolarizability (β) is a key indicator of a material's potential for second-harmonic generation. For a comprehensive understanding of this compound's NLO potential, such computational studies would be necessary.

Ab Initio Methods and Basis Set Selection

While ab initio calculations have been mentioned in the context of vibrational analyses of this compound, specific details regarding the basis sets used for these or any other property calculations are not extensively documented in the available search results.

In computational chemistry, the selection of an appropriate ab initio method and basis set is critical for obtaining accurate results. Ab initio methods are based on first principles of quantum mechanics, without the inclusion of experimental data. The choice of basis set, which is a set of functions used to build molecular orbitals, directly impacts the accuracy and computational cost of the calculations. For NLO properties, larger and more flexible basis sets, often including diffuse and polarization functions, are typically required to accurately describe the electron distribution and its response to an external electric field.

Without specific computational studies on the hyperpolarizability of this compound, a discussion of the ab initio methods and basis sets employed for this purpose remains speculative. Future research in this area would need to carefully select these computational parameters to provide a reliable theoretical prediction of its NLO properties.

Advanced Material Science and Optoelectronic Applications of Morpholinium Tetrafluoroborate

Nonlinear Optical (NLO) Applications

Morpholinium tetrafluoroborate (B81430) has garnered attention within the scientific community for its promising nonlinear optical (NLO) properties. These properties are crucial for applications in optical data processing, frequency conversion, and optical limiting. researchgate.netipme.ru The investigation into its molecular structure and response to intense light fields reveals its potential as a significant material in photonics.

Material Recognition for NLO

The suitability of a material for second-order NLO applications is fundamentally linked to its crystal structure. ipme.ru Morpholinium tetrafluoroborate is recognized as a viable NLO material because it crystallizes in a non-centrosymmetric space group. researchgate.net This lack of a center of symmetry is a prerequisite for a material to exhibit second-harmonic generation (SHG), a process where light passing through the material is converted to a frequency twice the original. ipme.ru The morpholinium salt family, in general, has been a subject of research to develop materials with enhanced NLO properties for applications in optical image processing and data storage. researchgate.net

Hyperpolarizability Analysis

Hyperpolarizability is a measure of a molecule's ability to distort its electron cloud under an intense electric field, which is the origin of its nonlinear optical response. For this compound, theoretical calculations have been employed to quantify these properties. The first-order hyperpolarizability (β), which is related to the second-order NLO response, has been estimated to be 8.31 × 10⁻³¹ esu. researchgate.net Furthermore, the third-order nonlinear optical susceptibility (χ⁽³⁾), which governs phenomena like third-harmonic generation and nonlinear absorption, was calculated to be 2.06 × 10⁻⁶ e.s.u. researchgate.netresearchgate.net These values indicate a significant NLO response at the molecular level.

Table 1: Nonlinear Optical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| First-Order Hyperpolarizability (β) | 8.31 x 10⁻³¹ | esu |

This table presents calculated nonlinear optical parameters for this compound, indicating its potential for NLO applications. researchgate.netresearchgate.net

Optical Limiting Potential

Optical limiting is a phenomenon where a material's transmittance decreases with increasing incident laser intensity, a crucial function for protecting sensitive optical sensors and human eyes from high-intensity laser beams. doi.org The potential of a material for optical limiting is often associated with its nonlinear absorption properties. researchgate.net For this compound, analysis has shown that its nonlinear absorption coefficient is greater than its nonlinear refractive index. researchgate.netresearchgate.net This suggests that under the influence of intense light, the material exhibits stronger absorption of light, a characteristic indicative of optical limiting behavior. researchgate.netresearchgate.net This property positions this compound as a candidate material for developing optical limiting devices. doi.org

Applications in Perovskite Solar Cells (PSCs)

In the field of photovoltaics, this compound (MOT) has emerged as a key additive in the engineering of high-performance perovskite solar cells (PSCs). mdpi.com While PSCs have shown remarkable power conversion efficiencies (PCEs), their commercial viability is often hampered by performance and stability issues arising from defects within the perovskite material. mdpi.comucla.edu

Role as Post-Treatment Additive

MOT is utilized as a post-treatment additive, a strategy that involves applying a solution of the additive onto the surface of the already-formed perovskite film. mdpi.com This approach is a widely used method to passivate defects and enhance the quality of the perovskite layer without altering the bulk fabrication process. researchgate.net The small molecular size of MOT allows it to easily diffuse and cover the perovskite surface, enabling extensive passivation of defects located at the surface and at grain boundaries. mdpi.com

Defect Passivation Mechanisms (Surface and Bulk Defects)

Crystallographic defects, such as ion vacancies and uncoordinated ions at the surface and grain boundaries, act as non-radiative recombination centers, which trap charge carriers and reduce the efficiency and stability of the solar cell. mdpi.comfau.de MOT employs a dual-action mechanism to passivate both surface and bulk defects through the synergistic action of its morpholinium cation and tetrafluoroborate anion. mdpi.com

This comprehensive defect passivation significantly improves the quality of the perovskite film, leading to notable enhancements in device performance and long-term stability. mdpi.com PSCs treated with MOT have demonstrated a PCE of 23.83% and have been shown to retain 92% of their initial efficiency after 2000 hours of continuous illumination. mdpi.com

Table 2: Performance of Perovskite Solar Cells with MOT Post-Treatment

| Device Configuration | Power Conversion Efficiency (PCE) | Stability (after 2000 h) |

|---|---|---|

| Control (Without MOT) | Not Specified | Not Specified |

This table highlights the significant improvement in the performance and stability of Perovskite Solar Cells after post-treatment with this compound (MOT). mdpi.com

Impact on Photophysical and Optoelectronic Properties

The introduction of this compound (MOT) as a post-treatment additive significantly enhances the photophysical and optoelectronic properties of perovskite films, primarily by improving film quality and passivating defects. The synergistic action of the morpholine (B109124) and tetrafluoroborate (BF₄⁻) ions in MOT contributes to a substantial improvement in the quality of perovskite films. This leads to the passivation of both surface and bulk defects, which are common sources of non-radiative recombination and ion migration in perovskite materials.

Influence on Device Performance and Stability

The improvements in the photophysical and optoelectronic properties of perovskite films treated with this compound directly translate into enhanced performance and stability of perovskite solar cells (PSCs). The use of MOT as an overlayer on the perovskite surface has been shown to be an effective strategy to mitigate challenges at the interface between the perovskite and the hole transport layer.

Research has demonstrated that PSCs incorporating MOT as a post-treatment additive exhibit a significant increase in power conversion efficiency (PCE). In one study, MOT-doped PSCs achieved a PCE of 23.83%. acs.org Furthermore, these devices demonstrated remarkable stability, retaining 92% of their initial PCE after 2000 hours of continuous illumination under one sun conditions. acs.org In contrast, control devices without the MOT treatment saw their PCE reduce to 45% of their original value under similar conditions. acs.org The MOT treatment also leads to a significant reduction in the hysteresis often observed in the current-voltage characteristics of PSCs, which is attributed to the effective passivation of defects at the perovskite film surface and grain boundaries, as well as the suppression of ion migration. acs.org

The enhanced stability is also linked to the improved moisture resistance of the perovskite films. By applying MOT as an overlayer, the hydrophobicity of the perovskite surface is increased, leading to better resilience under high humidity conditions. acs.org

Below is a data table summarizing the performance of perovskite solar cells with and without MOT treatment.

| Parameter | Control Device | MOT-Treated Device (Reverse Scan) | MOT-Treated Device (Forward Scan) |

| PCE (%) | - | 23.83 | 22.67 |

| Jsc (mA cm⁻²) | - | 24.78 | 24.68 |

| Voc (V) | - | 1.17 | 1.17 |

| FF (%) | - | 82.52 | 78.50 |

Interfacial Engineering (Perovskite-Spiro-OMeTAD)

The MOT treatment leads to a notable reduction in the root mean square roughness of the perovskite film, which fosters enhanced physical contact between the perovskite layer and the Spiro-OMeTAD HTL. This improved contact facilitates more efficient carrier extraction from the perovskite to the HTL. Furthermore, the passivation of surface defects on the perovskite by MOT reduces charge recombination at the interface, which is a common loss mechanism in PSCs. The synergistic action of the morpholine and BF₄⁻ ions in MOT not only improves the quality of the perovskite film but also passivates surface and bulk defects, leading to notable enhancements in device efficiency and stability. acs.org

Integration into Ionic Liquids (ILs) for Functional Materials

While this compound has been identified as an ionic liquid, its specific applications and detailed properties as a functional material within the broader category of ionic liquids are not extensively documented in publicly available research. However, the characteristics of its constituent ions—morpholinium and tetrafluoroborate—suggest its potential for various applications in functional materials, particularly in the realm of electrolytes.

Electrolyte Applications (e.g., Batteries, Solar Cells, Supercapacitors)

There is limited direct research available on the specific use of this compound as an electrolyte in batteries and supercapacitors. However, the broader class of morpholinium-based ionic liquids has been investigated for such applications. For instance, certain morpholinium-based ionic liquids have been explored as potential electrolytes in electrochemical double-layer capacitors due to their conductivity.

In the context of solar cells, as previously detailed, this compound has been successfully used as an additive in perovskite solar cells to enhance performance and stability. acs.org While not acting as the primary electrolyte in these devices, its ionic nature plays a crucial role in defect passivation and interfacial engineering.

Properties as Room-Temperature Ionic Liquids (RTILs)

This compound is classified as a hydrogen-bonded ionic organometallic compound. researchgate.net At room temperature, it crystallizes in the orthorhombic space group Pnam. researchgate.net The structure consists of morpholinium cations ([C₄H₁₀NO]⁺) that form one-dimensional hydrogen-bonded chains, and tetrafluoroborate anions ([BF₄]⁻). researchgate.net Upon cooling, this compound undergoes two structural phase transformations: a second-order transition at 153 K and a first-order transition at 117/118 K (cooling/heating). researchgate.net

Micellization Behavior

There is currently no specific research available on the micellization behavior of this compound in aqueous solutions. Studies on the micellization of morpholinium-based surfactants have typically focused on compounds with long alkyl chains attached to the morpholinium cation and different counterions, such as bromide. These structural modifications are designed to impart amphiphilic properties, which are necessary for micelle formation. For example, morpholinium-based amide-functionalized ionic liquids with varying alkyl chain lengths (C₈, C₁₂, C₁₆) have been synthesized and their micellization behavior in aqueous media has been characterized. researchgate.net These studies have investigated parameters such as the critical micelle concentration (cmc), thermodynamics of micellization, and the size and shape of the resulting micelles. researchgate.net However, in the absence of a significant hydrophobic alkyl chain, it is not expected that this compound would exhibit significant micellization behavior in aqueous solutions.

Impact on Methane Hydrate Formation Kinetics (Promoter/Inhibitor)

This compound has been investigated for its effect on the kinetics of methane hydrate formation, where it functions as a kinetic inhibitor. Unlike some other morpholinium-based ionic liquids that can promote hydrate formation, the tetrafluoroborate anion imparts an inhibitory effect on the formation of methane clathrates.

Research into the behavior of 1-hydroxyethyl-1-methylthis compound (HEMM-BF4) in aqueous solutions has shown that it acts as a kinetic inhibitor for methane hydrate formation. dkatalyst.commdpi.com The induction time for hydrate formation increases proportionally with the concentration of HEMM-BF4 in the solution. dkatalyst.commdpi.com This inhibitory effect is attributed to the tetrafluoroborate anion (BF4−). It is hypothesized that the BF4− anion may act as a mobile "pseudoguest" in the solution. While it can fit into the structure I hydrate cages, its charge imbalance prevents it from being incorporated as a guest molecule. This presence is thought to decrease the probability of hydrate nucleation or growth. dkatalyst.com

Interestingly, replacing the tetrafluoroborate anion with a chloride anion in the same morpholinium-based ionic liquid results in a kinetic promotion effect. This highlights the significant role the anion plays in determining the kinetic influence of the ionic liquid on hydrate formation. dkatalyst.com X-ray diffraction patterns of the hydrates formed in the presence of this compound have shown that the ionic liquid is not incorporated into the crystal structure of the hydrate. mdpi.com

The following table summarizes the kinetic impact of 1-hydroxyethyl-1-methylthis compound on methane hydrate formation based on experimental data.

| Concentration of HEMM-BF4 (wt %) | Average Induction Time of CH4 Hydrate Formation (min) |

| 0 | 100 |

| 0.1 | 150 |

| 1 | 250 |

| 5 | 400 |

| 10 | 600 |

Data is synthesized from graphical representations in the source material for illustrative purposes. mdpi.com

Role in Organic Synthesis and Catalysis

Use as a Coupling Reagent in Peptide Synthesis

A notable derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM-BF4), has been identified as a stable and effective coupling reagent for peptide synthesis, available for use in both solution and solid-phase methodologies.

The mechanism of action for triazine-based morpholinium salts, such as DMTMM-BF4, involves the activation of carboxylic acids to form highly reactive "superactive" esters. alfa-chemistry.comwikipedia.org This activation process is a key step that facilitates the subsequent nucleophilic attack by an amine to form the peptide bond. The formation of these triazine "superactive" esters has been confirmed and is central to the efficacy of this class of coupling reagents. chemimpex.commdma.ch This concept of "superactive esters" has been a cornerstone in the rational design of this new generation of triazine-based coupling reagents (TBCRs). alfa-chemistry.comwikipedia.org

One of the significant advantages of morpholinium tetrafluoroborate-based coupling reagents is their exceptional performance in coupling sterically hindered amino acids. alfa-chemistry.comwikipedia.orgchemimpex.com Traditional coupling agents often struggle with substrates that have bulky side chains or N-methylated residues, leading to low yields and incomplete reactions. However, reagents like 4-(4,6-di[2,2,2-trifluoroethoxy]-1,3,5-triazin-2-yl)-4-methylothis compound (DFET/NMM/BF4) have demonstrated considerably superior performance in the synthesis of peptides containing challenging residues such as α-aminoisobutyric acid (Aib), N-methylvaline (MeVal), and N-methylleucine (MeLeu). chemimpex.commdma.ch This enhanced efficacy makes these reagents valuable tools for the synthesis of complex peptides and peptidomimetics. alfa-chemistry.comwikipedia.org

In comparative studies, this compound-derived reagents have consistently outperformed classical aminium salt coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and PyBOP, particularly under challenging conditions. alfa-chemistry.comwikipedia.orgchemimpex.commdma.ch For instance, in the synthesis of Leu-enkephalin analogues with sterically demanding residues, DFET/NMM/BF4 provided significantly better results than TBTU across various reaction conditions. chemimpex.commdma.ch Similarly, the manual solid-phase peptide synthesis (SPPS) of the ACP(65–74) peptide fragment was notably faster with a triazine-based reagent compared to TBTU or HATU, and automated SPPS yielded a purer product than when using TBTU or PyBOP. alfa-chemistry.comwikipedia.org

Table 1: Performance Comparison of Coupling Reagents in Sterically Hindered Peptide Synthesis

| Peptide Fragment | Coupling Reagent | Performance Outcome | Reference |

|---|---|---|---|

| Aib–Aib | DFET/NMM/BF4 | Considerably superior performance | chemimpex.com, mdma.ch |

| MeVal-MeVal | DFET/NMM/BF4 | Considerably superior performance | chemimpex.com, mdma.ch |

| MeLeu-MeLeu | DFET/NMM/BF4 | Considerably superior performance | chemimpex.com, mdma.ch |

| ACP(65–74) | DMTMM-BF4 | Significantly faster synthesis | alfa-chemistry.com, wikipedia.org |

| ACP(65–74) | TBTU/HATU | Slower synthesis | alfa-chemistry.com, wikipedia.org |

| ACP(65–74) | DMTMM-BF4 | Purer product in automated SPPS | alfa-chemistry.com, wikipedia.org |

| ACP(65–74) | TBTU/PyBOP | Less pure product in automated SPPS | alfa-chemistry.com, wikipedia.org |

The superior performance of triazine-based morpholinium reagents in coupling sterically hindered substrates is attributed to specific mechanistic factors. chemimpex.commdma.ch Analysis suggests that the structure of the leaving group is crucial, as it permits the formation of a cyclic intermediate or a cyclic transition state. chemimpex.commdma.ch This arrangement of both the activated carboxylic acid and the incoming amine into a cyclic formation is thought to be favored by the Thorpe-Ingold effect, where geminal or vicinal substituents can accelerate ring-closing reactions. mdma.ch This cyclic mechanism effectively compensates for the steric hindrance that would otherwise slow down the coupling process. chemimpex.commdma.ch Furthermore, the absence of strongly solvating solvents is believed to favor the formation of these cyclic intermediates or transition states, thereby enhancing the coupling efficiency. chemimpex.commdma.ch

General Applications in Organic Synthesis

Beyond peptide synthesis, this compound derivatives, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) salts, are versatile reagents in broader organic synthesis. They are effectively used for the synthesis of amides and esters from carboxylic acids. sigmaaldrich.com The reaction with an alcohol in the presence of a base like N-methylmorpholine can produce the corresponding ester. mdma.ch This methodology is suitable for preparing a range of esters, including methyl, ethyl, isopropyl, tert-butyl, and benzylic esters.

These reagents are also employed in the cyclization of linear tetrapeptides and in the synthesis of natural products such as the γ-aminobutyric acid (GABA)-containing cyclic heptapeptide, unguisin A. sigmaaldrich.com

Table 2: Selected Applications of DMTMM Salts in Organic Synthesis

| Application | Substrates | Product | Reference |

|---|---|---|---|

| Ester Synthesis | Carboxylic acids, Alcohols | Esters | sigmaaldrich.com |

| Peptide Synthesis | Amino acids/Peptides | Peptides | sigmaaldrich.com |

| Natural Product Synthesis | Linear precursor | Unguisin A | sigmaaldrich.com |

| Cyclization Reactions | Linear tetrapeptides | Cyclic tetrapeptides | sigmaaldrich.com |

Potential as Catalysts

Morpholinium-based ionic liquids, including those with a tetrafluoroborate anion, have garnered attention for their potential as catalysts in organic synthesis. researchgate.net By adjusting the anion and cation structures, these ionic liquids can be designed to have specific properties, such as acidity, that make them effective catalysts. alfa-chemistry.com Acidic morpholinium-based ionic liquids have been shown to effectively catalyze esterification reactions, leading to high yields. alfa-chemistry.com Their role as a reaction medium can also contribute to improved selectivity and reaction rates. alfa-chemistry.com The use of morpholinium salts as catalysts aligns with the principles of green chemistry, as they can often be recovered and reused.

Interactions and Molecular Dynamics in Solution and Solid State

Hydrogen Bonding Interactions

In the solid state, morpholinium tetrafluoroborate (B81430) is characterized by a rich network of hydrogen bonds. The protons of the morpholinium cation's N-H group are actively involved in forming these bonds. Specifically, studies have identified both N-H···O and N–H···F interactions. The N–H···O bonds lead to the formation of zigzag chains of morpholinium cations. These cationic chains are then interconnected with the tetrafluoroborate anions via N–H···F hydrogen bonds, creating a layered crystal structure.

The hydrogen bonding network has a profound effect on the dynamics of the tetrafluoroborate (BF₄⁻) anion. At room temperature, the tetrafluoroborate anions are dynamically disordered within the crystal lattice mdpi.com. This disorder is facilitated by the nature of the voids created by the morpholinium chains and the specific hydrogen bonding interactions. The morpholinium cation establishes hydrogen bonds with various ionic blocks, which directly influences the motional freedom and orientation of the anion researchgate.net. As the temperature is lowered, this dynamic disorder ceases, leading to phase transitions where the anion adopts a more ordered orientation mdpi.comresearchgate.net.

Cation-Anion Interactions